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Cat. No.: B12403311 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction
Octylbenzene-d22 is the deuterium-labeled form of octylbenzene, where all 22 hydrogen

atoms have been replaced with deuterium isotopes.[1][2] This isotopic substitution makes it a

valuable tool in analytical and pharmaceutical research.[1][2] Deuterated compounds are

chemically similar to their non-deuterated counterparts but have a greater mass. This mass

difference allows them to be easily distinguished in mass spectrometry (MS), making them

ideal for use as internal standards.[3]

The primary application of Octylbenzene-d22 is as an internal standard for quantitative

analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Furthermore, the incorporation of deuterium

into drug molecules is a strategy used in drug development to study and potentially alter the

pharmacokinetic and metabolic profiles of pharmaceuticals, a concept known as the "deuterium

kinetic isotope effect". This guide provides a comprehensive overview of the technical data and

common applications of Octylbenzene-d22.

Properties and Specifications
The physical and chemical properties of Octylbenzene-d22 are summarized below. Note that

while data for the deuterated compound is provided, some physical properties are listed from

the non-deuterated analogue (Octylbenzene, CAS: 2189-60-8) due to limited availability of
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experimental data for the deuterated version. The physical properties are expected to be very

similar.

Table 1: Chemical and Physical Properties
Property Value Reference / Note

Chemical Name n-Octylbenzene-d22

Synonym(s)
1-Phenyloctane-d22, (1-Octyl-

d17)Benzene-2,3,4,5,6-d5

CAS Number 1219799-28-6

Molecular Formula C₁₄D₂₂

Chemical Formula C₆D₅(CD₂)₇CD₃

Molecular Weight 212.46 g/mol

Isotopic Enrichment ≥ 98 atom % D

Appearance
Colorless to slightly yellow

liquid
Based on non-deuterated form

Boiling Point 261-263 °C
Data for non-deuterated

Octylbenzene

Melting Point -36 °C
Data for non-deuterated

Octylbenzene

Density ~0.858 g/cm³
Data for non-deuterated

Octylbenzene

Flash Point 107 °C
Data for non-deuterated

Octylbenzene

Refractive Index ~1.483-1.485
Data for non-deuterated

Octylbenzene

Table 2: Storage and Handling
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Parameter Recommendation Reference

Storage Temperature

Room temperature or -20°C.

Stock solutions can be stored

below -20°C for several

months.

Stability

Stable if stored under

recommended conditions. Re-

analysis of chemical purity is

advised after three years.

Handling

Handle under an inert

atmosphere. For higher

solubility, warming to 37°C and

ultrasonication can be used.

Shipping

Typically shipped at ambient

temperature (RT) or with blue

ice upon request.

Core Applications
Deuterium-labeled compounds are widely used in life sciences, environmental analysis, and

materials science. Octylbenzene-d22 is primarily used in two key areas:

Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, an internal standard (IS) is crucial for accurate and precise

quantification. An ideal IS behaves chemically and physically like the analyte of interest but is

distinguishable by the detector. Deuterated compounds are considered the gold standard for

this purpose, especially in LC-MS applications.

Octylbenzene-d22 can be used as an IS for the quantification of octylbenzene or similar long-

chain alkylbenzenes in various matrices. The IS is added at a known concentration to both

calibration standards and unknown samples. Since the IS and the analyte co-elute in

chromatography and experience similar ionization effects (or suppression), the ratio of the
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analyte's MS signal to the IS's MS signal can be used to calculate the analyte's concentration,

correcting for variations in sample preparation, injection volume, and instrument response.

Pharmacokinetic and Metabolic Studies
Deuteration can alter the metabolic fate of a drug. The bond between carbon and deuterium (C-

D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-

limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing

H with D can slow down this process. This is known as the kinetic isotope effect.

This principle is used in drug discovery to:

Enhance Metabolic Stability: Slowing down metabolism can increase a drug's half-life and

exposure, potentially leading to a more favorable dosing regimen.

Elucidate Metabolic Pathways: By comparing the metabolites of a deuterated versus a non-

deuterated drug, researchers can pinpoint the sites of metabolic activity on the molecule.

While Octylbenzene-d22 is not a drug itself, it serves as a model compound or building block

for synthesizing more complex deuterated molecules for such studies.

Experimental Protocols
No specific experimental protocols for Octylbenzene-d22 are published in detail. However, a

generalized protocol for its use as an internal standard in LC-MS analysis is provided below.

General Protocol: Use as an Internal Standard in LC-MS
This protocol outlines the steps for quantifying a target analyte (e.g., Octylbenzene) in a

sample matrix (e.g., environmental water or biological plasma).

1. Preparation of Stock Solutions:

Prepare a primary stock solution of the analyte (Octylbenzene) in a suitable solvent (e.g.,

methanol) at a concentration of 1 mg/mL.

Prepare a primary stock solution of the internal standard (Octylbenzene-d22) in the same

solvent, also at 1 mg/mL.
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Store stock solutions at -20°C or -80°C to ensure stability.

2. Preparation of Calibration Standards:

Create a series of working calibration standards by serially diluting the analyte stock solution

to cover the expected concentration range in the unknown samples.

Spike each calibration standard with a fixed concentration of the Octylbenzene-d22 internal

standard solution. The final IS concentration should be consistent across all standards and

samples.

3. Sample Preparation:

Thaw the unknown samples.

Add the same fixed amount of the Octylbenzene-d22 internal standard solution to a

measured volume or weight of each unknown sample.

Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate

the analyte and IS from the matrix and remove interfering components.

Evaporate the extraction solvent and reconstitute the residue in the mobile phase used for

LC-MS analysis.

4. LC-MS Analysis:

Inject the prepared calibration standards and samples onto the LC-MS system.

Develop a chromatographic method that provides good separation and peak shape for the

analyte and IS.

Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both

the analyte (Octylbenzene) and the internal standard (Octylbenzene-d22) using an

appropriate ionization technique (e.g., ESI, APCI).

5. Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard in each

chromatogram.

Calculate the ratio of the analyte peak area to the internal standard peak area for each

calibration standard.

Construct a calibration curve by plotting this peak area ratio against the known concentration

of the analyte in the standards.

Calculate the peak area ratio for the unknown samples and use the calibration curve to

determine the concentration of the analyte in those samples.

Visualized Workflows and Relationships
Diagram 1: LC-MS Quantification Workflow
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1. Preparation

2. Sample & Standard Creation

3. Analysis & Processing
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Caption: Workflow for using Octylbenzene-d22 as an internal standard in LC-MS analysis.
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Diagram 2: Rationale for Deuteration in Drug Metabolism
Studies
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Caption: The kinetic isotope effect slows metabolism at a deuterated site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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